1-(1-Ethyl-1H-pyrrol-3-yl)-7,7-difluoro-2-azaspiro[3.5]nonane
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Overview
Description
1-(1-Ethyl-1H-pyrrol-3-yl)-7,7-difluoro-2-azaspiro[35]nonane is a synthetic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Ethyl-1H-pyrrol-3-yl)-7,7-difluoro-2-azaspiro[3The reaction conditions often require the use of strong bases and specific solvents to facilitate the formation of the spirocyclic structure .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Ethyl-1H-pyrrol-3-yl)-7,7-difluoro-2-azaspiro[3.5]nonane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(1-Ethyl-1H-pyrrol-3-yl)-7,7-difluoro-2-azaspiro[3.5]nonane has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: The compound is used in studies to understand its interactions with biological systems and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-(1-Ethyl-1H-pyrrol-3-yl)-7,7-difluoro-2-azaspiro[3.5]nonane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence cellular signaling and metabolic processes .
Comparison with Similar Compounds
1-(1-Ethyl-1H-pyrrol-3-yl)-7-oxa-2-azaspiro[3.5]nonane: This compound has a similar spirocyclic structure but with an oxygen atom in place of the difluoro group.
1-(1-Ethyl-1H-pyrrol-3-yl)-2-azaspiro[3.5]nonane: This compound lacks the difluoro substitution, making it structurally simpler.
Uniqueness: 1-(1-Ethyl-1H-pyrrol-3-yl)-7,7-difluoro-2-azaspiro[3.5]nonane is unique due to the presence of the difluoro group, which can influence its chemical reactivity and biological activity. The spirocyclic structure also contributes to its distinct properties compared to other similar compounds .
Properties
Molecular Formula |
C14H20F2N2 |
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Molecular Weight |
254.32 g/mol |
IUPAC Name |
3-(1-ethylpyrrol-3-yl)-7,7-difluoro-2-azaspiro[3.5]nonane |
InChI |
InChI=1S/C14H20F2N2/c1-2-18-8-3-11(9-18)12-13(10-17-12)4-6-14(15,16)7-5-13/h3,8-9,12,17H,2,4-7,10H2,1H3 |
InChI Key |
SMZFHHVPZKBLFW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=C1)C2C3(CCC(CC3)(F)F)CN2 |
Origin of Product |
United States |
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